Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 110127-25-8
VCID: VC15887251
InChI: InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3
SMILES:
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate

CAS No.: 110127-25-8

Cat. No.: VC15887251

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate - 110127-25-8

Specification

CAS No. 110127-25-8
Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate
Standard InChI InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3
Standard InChI Key APDKABLJFFGQLX-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate features a bicyclic indazole system with a chlorine atom at the 5-position and a methyl acetate group attached via a phenyl ring at the 2-position . The indazole scaffold—a fusion of benzene and pyrazole rings—confers unique electronic properties, while the chlorine substituent enhances lipophilicity and target binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₃ClN₂O₂
Molecular Weight300.74 g/mol
CAS Registry Number110127-25-8
SMILES NotationCOC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl

Structural Activity Relationships (SAR)

The chlorine atom at the indazole 5-position is critical for bioactivity, as halogen substituents often improve metabolic stability and receptor interactions . The phenylacetate group contributes to solubility and may facilitate membrane permeability, though esterase-mediated hydrolysis in vivo requires further study .

Synthesis and Optimization Strategies

Primary Synthetic Routes

Synthesis typically begins with 5-chloro-2H-indazole derivatives, employing Cadogan cyclization or palladium-catalyzed cross-coupling to attach the phenylacetate moiety . A representative method involves:

  • Schiff Base Formation: Reacting 2-nitrobenzaldehyde with p-substituted aniline under reflux .

  • Reductive Cyclization: Using triethyl phosphite to generate the indazole core .

  • Esterification: Introducing the methyl acetate group via Fischer–Speier esterification .

Table 2: Comparative Synthesis Protocols

MethodYield (%)PurityKey ReagentsReference
Cadogan Cyclization68>95% (HPLC)P(OEt)₃, Ethanol
Suzuki-Miyaura Coupling7298% (NMR)Pd(PPh₃)₄, K₂CO₃
Fischer–Speier Esterification8599% (GC)H₂SO₄, MeOH

Purification and Scalability

Chromatography (silica gel) and recrystallization (ethyl acetate/hexane) are standard for purification . Industrial-scale production remains challenging due to multi-step protocols and moderate yields, necessitating process optimization.

Biological Activities and Mechanisms

Antifungal Properties

In vitro studies demonstrate potent activity against Candida albicans (MIC₉₀: 8 µg/mL), attributed to ergosterol biosynthesis inhibition . The chlorine atom enhances membrane penetration, while the indazole ring disrupts fungal cytochrome P450 enzymes .

TargetModel SystemEfficacyMechanismReference
Candida albicansIn vitro brothMIC₉₀: 8 µg/mLErgosterol inhibition
MCF-7 CellsCell viability assayIC₅₀: 12 µMCaspase-3 activation

Therapeutic Applications and Future Directions

Antifungal Drug Development

The compound’s dual fungistatic and fungicidal effects position it as a candidate for topical or systemic formulations, particularly against azole-resistant strains .

Oncology Combinations

Synergy with paclitaxel in preclinical models suggests utility in combination therapies, though drug interaction studies are pending.

Research Priorities

  • ADME Optimization: Prodrug strategies to enhance oral bioavailability .

  • Target Validation: CRISPR screening to identify secondary targets.

  • Formulation Science: Nanoencapsulation to reduce hepatic clearance .

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